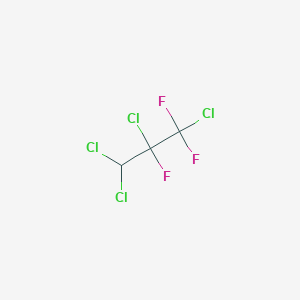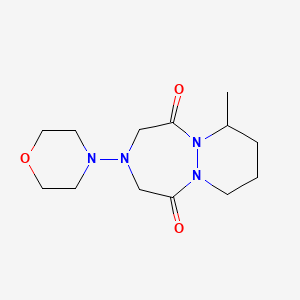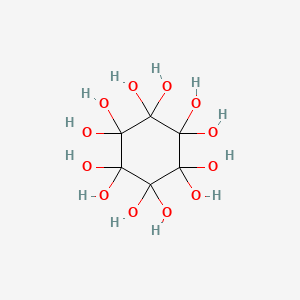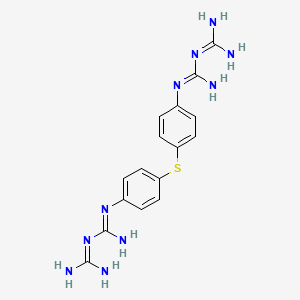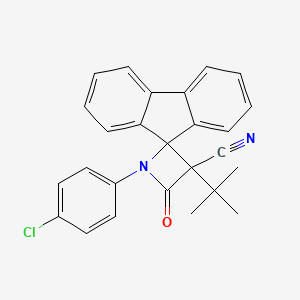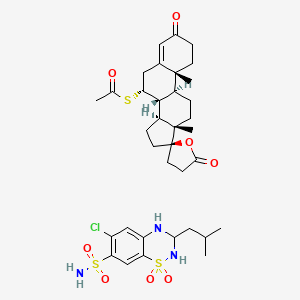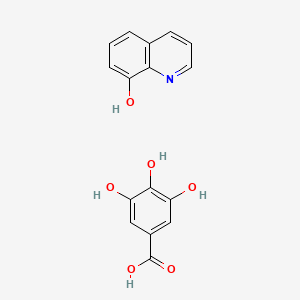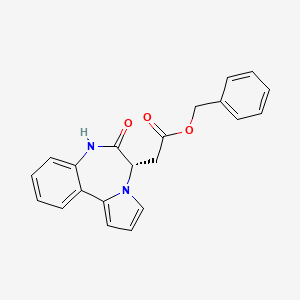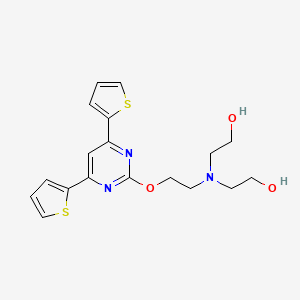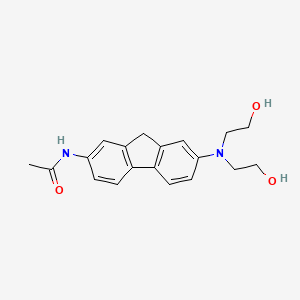
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide: is a complex organic compound that features a fluorenyl group substituted with bis(2-hydroxyethyl)amino and acetamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 7-amino-9H-fluorene with diethanolamine under controlled conditions to form the bis(2-hydroxyethyl)amino derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves careful control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also investigated for its interactions with biomolecules .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism of action of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the bis(2-hydroxyethyl)amino and acetamide functionalities can form hydrogen bonds with proteins. These interactions can modulate the activity of biological pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Used in the synthesis of chelating agents and as a cross-linking agent.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is unique due to its fluorenyl core, which imparts distinct fluorescence properties and potential for DNA intercalation. This makes it particularly valuable in applications requiring fluorescent labeling and molecular recognition .
Eigenschaften
CAS-Nummer |
6583-96-6 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[7-[bis(2-hydroxyethyl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(24)20-16-2-4-18-14(11-16)10-15-12-17(3-5-19(15)18)21(6-8-22)7-9-23/h2-5,11-12,22-23H,6-10H2,1H3,(H,20,24) |
InChI-Schlüssel |
AJCMLFDCKWGHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


